1-[3-(4-nitrophenoxy)propyl]piperidine
Description
Properties
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-5-7-14(8-6-13)19-12-4-11-15-9-2-1-3-10-15/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKRDOAGIIPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366096 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92374-75-9 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(4-nitrophenoxy)propyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrophenol with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-nitrophenoxy. This intermediate is then reacted with piperidine under basic conditions to yield 1-[3-(4-nitrophenoxy)propyl]piperidine. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(4-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted piperidines, and phenol derivatives.
Scientific Research Applications
1-[3-(4-nitrophenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study the role of NQO1 in cellular detoxification processes.
Medicine: Its potential as an anti-cancer agent is being explored, particularly in targeting pancreatic cancer cells by inhibiting NQO1 activity.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine involves the inhibition of NQO1. By binding to the active site of NQO1, it prevents the enzyme from catalyzing the reduction of quinones, thereby disrupting cellular detoxification processes. This inhibition can lead to the accumulation of toxic quinones, which can induce cell death in cancer cells overexpressing NQO1.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis: Most analogs are synthesized via nucleophilic substitution between piperidine and brominated phenoxypropyl intermediates. The nitro group in the target compound may require specialized reducing conditions or protective strategies due to its reactivity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and may improve receptor binding, while bulky groups (e.g., tert-butyl) could hinder interactions .
Pharmacological Activity
Histamine H3 Receptor Antagonism
- Pitolisant (4-Chloro) : Potent H3R inverse agonist (EC50 = 1.5 nM; Kb = 0.16 nM) with clinical use in narcolepsy. The chloro substituent optimizes π-stacking with Tyr189/Phe198 in the H3R binding pocket .
- Compound 3m (Triazole) : Displays IC50 = 5.92 nM for H3R antagonism, attributed to the 4-chlorophenyl-triazole moiety enhancing hydrophobic interactions .
Sigma Receptor Binding
- (+)-3-PPP : A piperidine derivative with high sigma receptor affinity (Kd = 25 nM). The hydroxylphenyl group facilitates hydrogen bonding, a feature absent in the nitro analog .
Potassium Channel Blockade
- UK-78,282: Blocks Kv1.3 channels (nanomolar potency) via diphenylmethoxymethyl and methoxyphenyl groups. The nitro analog’s lack of methoxy groups likely reduces channel interaction .
Physicochemical Properties
| Property | 1-[3-(4-Nitrophenoxy)propyl]piperidine | Pitolisant | Compound 23 |
|---|---|---|---|
| Molecular Weight | 275.31 | 341.32 | 351.44 |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 | ~3.2 |
| Solubility | Low (nitro group reduces solubility) | Moderate (HCl salt) | Low (oxalate salt) |
| Metabolic Stability | Low (nitro reduction susceptibility) | High | Moderate |
Key Observations :
Therapeutic Potential and Challenges
- Advantages of Nitro Group: Potential for novel binding interactions in unexplored targets (e.g., monoamine oxidase or nitric oxide pathways).
- Challenges: Nitro groups are associated with mutagenicity risks and metabolic instability, necessitating structural optimization (e.g., replacing nitro with cyano or sulfone groups) .
Biological Activity
1-[3-(4-nitrophenoxy)propyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including antibacterial, antifungal, and other pharmacological effects.
Chemical Structure
The compound 1-[3-(4-nitrophenoxy)propyl]piperidine can be described as a piperidine derivative with a nitrophenoxy group. Its structure is crucial for understanding its biological interactions and mechanisms.
Antibacterial Activity
Recent studies have shown that various piperidine derivatives exhibit significant antibacterial properties. For instance, compounds with specific substitutions on the piperidine ring have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-[3-(4-nitrophenoxy)propyl]piperidine | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | Varies | Various strains |
The minimum inhibitory concentration (MIC) values indicate that 1-[3-(4-nitrophenoxy)propyl]piperidine has comparable efficacy to established antibacterial agents, suggesting its potential as a therapeutic agent against bacterial infections .
Antifungal Activity
In addition to antibacterial properties, piperidine derivatives have also been evaluated for antifungal activity. Studies suggest that modifications in the chemical structure can enhance antifungal efficacy against species such as Candida albicans and Aspergillus niger.
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 1-[3-(4-nitrophenoxy)propyl]piperidine | 3.125 - 100 | C. albicans, A. niger |
| Other Piperidine Derivatives | Varies | Various strains |
The presence of electron-donating or electron-withdrawing groups significantly influences the antifungal activity of these compounds, with certain substitutions leading to enhanced efficacy .
The biological activity of 1-[3-(4-nitrophenoxy)propyl]piperidine may be attributed to its interaction with specific biological targets:
- Histamine H3 Receptor : Some studies indicate that piperidine derivatives can act as ligands at histamine receptors, which may contribute to their pharmacological effects .
- Cell Membrane Disruption : The compound's ability to penetrate microbial membranes could lead to cell lysis and death, particularly in bacteria and fungi.
Case Studies
Several case studies highlight the effectiveness of piperidine derivatives:
- Antibacterial Efficacy : A study reported that a series of piperidine derivatives demonstrated strong antibacterial activity against resistant strains of E. coli, with some compounds achieving complete bacterial death within hours .
- Antifungal Screening : Another investigation assessed the antifungal activity of various piperidine derivatives, finding that specific structural modifications led to significant inhibition of fungal growth, particularly against C. albicans and A. flavus .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-[3-(4-nitrophenoxy)propyl]piperidine, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Nucleophilic substitution : React 4-nitrophenol with 1,3-dibromopropane to form 3-(4-nitrophenoxy)propyl bromide.
Piperidine coupling : Substitute the bromide with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Characterization : Confirm structure via (e.g., δ 1.45–1.70 ppm for piperidine protons) and HPLC (C18 column, acetonitrile/water mobile phase).
Key considerations : Monitor reaction progress with TLC, and avoid excess base to prevent decomposition of the nitro group .
Basic: How does the nitro group in 1-[3-(4-nitrophenoxy)propyl]piperidine influence its electronic and reactivity profile?
Answer:
The nitro group acts as a strong electron-withdrawing group:
- Electronic effects : Reduces electron density on the aromatic ring, directing electrophilic substitutions to meta positions.
- Reactivity : Stabilizes negative charges in intermediates (e.g., during SN2 reactions) and enhances resistance to oxidative degradation.
- Spectroscopic impact : The nitro group’s strong absorption in UV-Vis (λ ~270 nm) aids in analytical detection .
Advanced: How can researchers resolve contradictions in binding affinity data for this compound across different assays?
Answer:
Contradictions often arise from assay-specific conditions. To address this:
Orthogonal techniques : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
Buffer optimization : Test varying pH (6.5–7.5) and ionic strengths to mimic physiological conditions.
Control experiments : Include reference compounds (e.g., histamine H3 receptor antagonists) to validate assay reproducibility.
Data normalization : Use Z-factor analysis to assess assay robustness .
Advanced: What computational approaches are effective in predicting the compound’s interaction with neurological targets?
Answer:
Molecular docking : Use AutoDock Vina to model binding to histamine H3 receptors (PDB: 3RZE). Focus on key residues (e.g., Asp114 for ionic interactions with the piperidine nitrogen).
Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
QSAR modeling : Develop models using descriptors like logP, polar surface area, and nitro group charge density to predict activity across analogs.
Validation : Compare computational results with in vitro IC50 values from radioligand displacement assays .
Advanced: How does structural modification of the phenoxy moiety affect pharmacological activity?
Answer:
A comparative study of analogs reveals:
| Substituent | Activity (H3 receptor IC50) | Key Structural Feature |
|---|---|---|
| 4-Nitro (target) | 12 nM | Strong electron withdrawal |
| 4-Chloro | 45 nM | Moderate electron withdrawal |
| 2-Methoxy-4-nitro | 8 nM | Resonance stabilization + EWG |
| 5-Nitro (meta) | 120 nM | Poor steric alignment with receptor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
